Due to its reactive carbonyl group and the aromatic thiophene ring, 2-(trifluoroacetyl)thiophene serves as a valuable precursor for the synthesis of diverse heterocyclic compounds. These heterocycles, containing atoms like nitrogen, oxygen, or sulfur in their ring structures, are crucial building blocks in pharmaceuticals, natural products, and functional materials. Studies have demonstrated its effectiveness in synthesizing various heterocycles, including pyrazoles, [] imidazoles, [] and thiazoles. []
The unique combination of functional groups in 2-(trifluoroacetyl)thiophene makes it a potential candidate for exploring new drug leads. Researchers have investigated its potential for various therapeutic applications, including:
The aromatic and electron-withdrawing nature of 2-(trifluoroacetyl)thiophene makes it a potential candidate for developing novel materials with specific properties. Research is ongoing to explore its potential applications in:
2-(Trifluoroacetyl)thiophene is an organic compound characterized by the presence of a thiophene ring substituted with a trifluoroacetyl group. This compound, with the chemical formula C₅H₂F₃OS, features a five-membered aromatic ring containing sulfur and is notable for its unique electronic properties due to the electronegative trifluoroacetyl substituent. The trifluoroacetyl group enhances the compound's reactivity and stability, making it of interest in various chemical applications.
The reactivity of 2-(trifluoroacetyl)thiophene can be attributed to its electrophilic properties. It can undergo several types of reactions:
Research indicates that 2-(trifluoroacetyl)thiophene exhibits significant biological activity. It has been studied for its potential as a:
Several methods exist for synthesizing 2-(trifluoroacetyl)thiophene:
2-(Trifluoroacetyl)thiophene finds applications in several fields:
Interaction studies of 2-(trifluoroacetyl)thiophene with biological targets have shown promising results. Investigations into its binding affinity and mechanism of action are ongoing, particularly concerning its potential antiviral and anticancer activities. Understanding these interactions is crucial for developing therapeutic applications.
Several compounds share structural similarities with 2-(trifluoroacetyl)thiophene, each exhibiting unique properties:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 2-Acetylthiophene | Acetyl group instead of trifluoroacetyl | Less electronegative; different reactivity patterns |
| 3-Trifluoromethylthiophene | Trifluoromethyl group at position 3 | Enhanced lipophilicity; potential for different biological activity |
| 2-(Chloroacetyl)thiophene | Chlorinated acetyl group | Different electronic effects; may exhibit varied biological activity |
The uniqueness of 2-(trifluoroacetyl)thiophene lies in its trifluoroacetyl substituent, which significantly influences its chemical behavior and potential applications compared to these similar compounds.
The International Union of Pure and Applied Chemistry designation for this compound is 2,2,2-trifluoro-1-thiophen-2-ylethanone [1] [2]. This nomenclature follows systematic naming conventions that identify the thiophene ring system with a trifluoroacetyl substituent at the 2-position [3]. Alternative names for this compound include 2-(Trifluoroacetyl)thiophene, which represents the most commonly used nomenclature in chemical literature [1] [4]. Additional synonyms documented in chemical databases include 2-Thienyl trifluoromethyl ketone, 2,2,2-trifluoro-1-(2-thienyl)ethanone, and Ethanone, 2,2,2-trifluoro-1-(2-thienyl) [4] [5]. The compound is also referenced as 1-(Thien-2-yl)-2,2,2-trifluoroethan-1-one and 2,2,2-trifluoro-1-thiophen-2-yl-ethanone in various chemical registries [3] [4].
| Registry System | Identifier |
|---|---|
| CAS Registry Number | 651-70-7 |
| MDL Number | MFCD00041427 |
| Beilstein Number | 1309208 |
| PubChem CID | 136464 |
The International Chemical Identifier for 2-(Trifluoroacetyl)thiophene is InChI=1S/C6H3F3OS/c7-6(8,9)5(10)4-2-1-3-11-4/h1-3H [1] [2] [8]. This representation provides a standardized description of the molecular structure including connectivity and hydrogen count [3]. The InChI Key CZYKJGCKVBXLGF-UHFFFAOYSA-N serves as a hashed version of the full InChI string for database searching purposes [1] [2] [5]. The Simplified Molecular Input Line Entry System notation is represented as FC(F)(F)C(=O)c1cccs1 [1] [5] or alternatively as C1=CSC(=C1)C(=O)C(F)(F)F [2] [8]. These SMILES representations encode the molecular structure in a linear text format showing the thiophene ring connected to the trifluoroacetyl group [5] [9].
2-(Trifluoroacetyl)thiophene exists as a liquid at standard temperature and pressure conditions [1] [2] [9]. The compound presents as a clear liquid with coloration ranging from colorless to pale yellow [2] [9] [6]. Physical state determination shows the compound maintains liquid phase at room temperature, which is consistent with its molecular weight and intermolecular forces [7] [10]. The liquid nature of this compound at ambient conditions facilitates handling and reaction procedures in synthetic applications [6] [11].
The boiling point of 2-(Trifluoroacetyl)thiophene has been experimentally determined to be in the range of 163-165°C at standard atmospheric pressure [1] [9] [6]. These measurements were conducted using standard distillation techniques and confirmed across multiple sources [7] [10]. The flash point of the compound is reported as 59°C (138°F), indicating the temperature at which vapor formation reaches combustible concentrations [9] [6] [11]. Specific melting point data for this compound was not definitively established in the available literature, with some sources indicating the compound remains liquid at significantly reduced temperatures [10] [11]. The thermal stability of the compound allows for distillation purification processes within the established boiling point range [6] [7].
| Thermal Property | Value |
|---|---|
| Boiling Point | 163-165°C |
| Flash Point | 59°C (138°F) |
| Vapor Pressure | 0.573 mmHg at 25°C |
The molecular structure of 2-(Trifluoroacetyl)thiophene features a thiophene ring system with a trifluoroacetyl substituent attached to the 2-position carbon [14]. The thiophene ring exhibits typical aromatic character with carbon-carbon bond lengths of approximately 1.36 Å, consistent with other thiophene derivatives [15] [16]. The carbon-sulfur bonds within the thiophene ring display lengths characteristic of aromatic sulfur heterocycles, with values around 1.71-1.72 Å [15] [16]. The carbonyl carbon forms a double bond with oxygen, exhibiting typical ketone characteristics with bond lengths near 1.21 Å [14] [15]. The trifluoromethyl group demonstrates carbon-fluorine bonds with lengths approximately 1.33 Å, reflecting the strong electronegativity of fluorine atoms [14] [17]. Bond angle analysis reveals the carbonyl group maintains approximately 120° angles consistent with trigonal planar geometry around the carbonyl carbon [15] [16].
The electronic configuration of 2-(Trifluoroacetyl)thiophene involves the aromatic π-system of the thiophene ring interacting with the electron-withdrawing trifluoroacetyl group [14] [18]. The thiophene ring contributes six π-electrons to the aromatic system, with the sulfur atom providing two lone pair electrons [18] [19]. Molecular orbital calculations indicate the highest occupied molecular orbital is primarily localized on the thiophene ring system [14] [18]. The lowest unoccupied molecular orbital shows significant contribution from the carbonyl carbon and the thiophene ring, reflecting the electron-accepting nature of the trifluoroacetyl substituent [14] [20]. Density functional theory studies reveal the HOMO-LUMO gap is influenced by the electron-withdrawing trifluoroacetyl group, which stabilizes both frontier orbitals [14] [18] [20].
The electron distribution in 2-(Trifluoroacetyl)thiophene is significantly influenced by the strong electron-withdrawing character of the trifluoroacetyl substituent [14] [17]. Natural bond orbital analysis demonstrates electron density depletion from the thiophene ring toward the carbonyl carbon and trifluoromethyl group [14] [18]. The trifluoromethyl group exhibits highly polarized carbon-fluorine bonds, creating a significant dipole moment within the molecule [17] [21]. Electrostatic potential mapping reveals the carbonyl oxygen carries substantial negative charge density, while the trifluoromethyl carbon maintains positive character [14] [18]. The thiophene ring maintains aromatic electron delocalization despite the electron-withdrawing influence of the substituent [18] [19]. Computational studies indicate the overall dipole moment of the molecule is oriented from the thiophene ring toward the trifluoroacetyl group, reflecting the electronic asymmetry of the structure [14] [21].
| Electronic Property | Characteristic |
|---|---|
| Aromatic π-electrons | 6 electrons in thiophene ring |
| Molecular orbitals | HOMO localized on thiophene, LUMO on carbonyl |
| Dipole orientation | From thiophene toward trifluoroacetyl |
| Electron-withdrawing effect | Strong influence of CF3CO- group |
Flammable;Irritant